Urapidil hydrochloride
Beschreibung
A Unique Player in the Antihypertensive Arena
Urapidil (B1196414) hydrochloride belongs to the class of alpha-1 adrenoceptor antagonists, a group of drugs known for their vasodilatory effects. nih.govnih.gov However, its research journey has revealed a more complex and advantageous profile compared to earlier alpha-blockers like prazosin (B1663645). nih.gov While effective in lowering blood pressure, first-generation alpha-blockers were often associated with a troublesome side effect known as the "first-dose phenomenon," characterized by syncope and orthostatic hypotension. Research into urapidil has demonstrated a significantly improved tolerability profile, largely attributed to its dual mechanism of action. nih.gov
Clinical trials have consistently shown urapidil's efficacy in reducing both systolic and diastolic blood pressure in patients with mild to severe essential hypertension. nih.govresearchgate.net It has been successfully studied as both a monotherapy and in combination with other antihypertensive classes, such as beta-blockers and thiazide diuretics, highlighting its versatility in treatment algorithms. nih.govnih.gov Furthermore, research has extended its application to the management of hypertensive emergencies, including those associated with surgery and eclampsia, where its rapid and predictable blood pressure-lowering effect is highly desirable. nih.gove-century.us
Beyond Blood Pressure Control: Metabolic and Other Benefits
A significant area of research has focused on the metabolic effects of urapidil, a crucial consideration in hypertensive patients who often present with comorbidities like diabetes and dyslipidemia. Unlike some other antihypertensive agents, studies have indicated that urapidil does not adversely affect lipid or glucose metabolism. nih.govresearchgate.net In fact, some research suggests potential benefits, including improvements in lipid profiles and glucose metabolism in hypertensive patients with concomitant metabolic disorders. researchgate.net
Recent research has also explored the potential of urapidil in other therapeutic areas. Studies have investigated its role in mitigating ischemia-reperfusion injuries in various tissues by reducing oxidative stress and inflammation. smolecule.com There is also emerging evidence suggesting a potential benefit in patients with pulmonary hypertension due to its ability to dilate pulmonary vascular beds. nih.gov
Structure
2D Structure
Eigenschaften
IUPAC Name |
6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLZVUAXJERAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045812 | |
| Record name | Urapidil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64887-14-5, 34661-75-1 | |
| Record name | Urapidil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064887145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urapidil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urapidil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-{3-[4-(2-Methoxyphenyl)-1-piperazinyl]propylamino}-1,3-dimethyl-2,4(1H,3H)-pyrimidindione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URAPIDIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVU92PZO12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Pharmacology of Urapidil Hydrochloride
Adrenergic Receptor Antagonism Research
Urapidil's interaction with the adrenergic system is a cornerstone of its pharmacological profile. It primarily acts as an antagonist at alpha-1 adrenergic receptors, while also exhibiting a modest blocking effect on beta-1 adrenoceptors. nih.govnih.gov
Postsynaptic Alpha-1 Adrenoceptor Blocking Mechanisms
The principal mechanism behind urapidil's antihypertensive effect is its antagonism of postsynaptic alpha-1 adrenergic receptors. patsnap.comnih.govnih.gov These receptors are predominantly located on the smooth muscle cells of blood vessels. patsnap.com By blocking these receptors, urapidil (B1196414) inhibits the vasoconstrictor effects of catecholamines like norepinephrine (B1679862), leading to vasodilation and a subsequent reduction in blood pressure. patsnap.compatsnap.com
Research has demonstrated that urapidil and its derivatives exhibit selectivity for different subtypes of the alpha-1 adrenoceptor. The three main subtypes identified through molecular cloning are alpha-1A, alpha-1B, and alpha-1D. oup.com
Studies using 5-methyl-urapidil, a derivative of urapidil, have been instrumental in demonstrating the existence of at least two distinct alpha-1 adrenoceptor recognition sites, corresponding to the alpha-1A and alpha-1B subtypes. nih.gov This derivative shows a significantly higher affinity for the alpha-1A subtype compared to the alpha-1B and alpha-1D subtypes. ahajournals.org For instance, 5-methyl-urapidil has been reported to have an 80- to 120-fold higher affinity for the alpha-1A adrenoceptor than for the alpha-1B and alpha-1D adrenoceptors. ahajournals.org
In binding studies, urapidil and its derivatives displaced [3H]-prazosin from alpha-1 adrenoceptor binding sites in a tissue-dependent manner. nih.gov Tissues like the vas deferens, hippocampus, and cerebral cortex, which have a higher proportion of alpha-1A receptors, showed lower IC50 values for these compounds compared to tissues like the heart, liver, and spleen. nih.gov Specifically, the proportion of [3H]-prazosin binding sites with high affinity for 5-methyl-urapidil was found to be 69% in the hippocampus and 58% in the vas deferens. nih.gov
| Derivative | Selectivity Profile | Reference |
| 5-methyl-urapidil | 80- to 120-fold higher affinity for α1A over α1B and α1D | ahajournals.org |
| Urapidil | Selective for α1 over α2 adrenoceptors | nih.gov |
Urapidil effectively counteracts the vasoconstriction induced by catecholamines. patsnap.com In experimental models, urapidil has been shown to significantly inhibit the concentration-dependent contractions of aortic rings induced by the alpha-1 adrenergic agonist phenylephrine. medchemexpress.com This inhibitory effect is a direct consequence of its blockade of alpha-1 adrenoceptors on vascular smooth muscle. patsnap.com
Furthermore, studies in hypertensive patients have demonstrated that urapidil significantly shifts the dose-response curve for norepinephrine-induced increases in mean blood pressure to the right. ahajournals.org This indicates a competitive antagonism of norepinephrine's pressor effects, requiring a higher concentration of the catecholamine to achieve the same level of vasoconstriction. ahajournals.org This action contributes to the reduction of peripheral vascular resistance. nih.gov
Research on Alpha-2 Adrenoceptor Interaction Profile
While urapidil is a potent alpha-1 adrenoceptor antagonist, its interaction with alpha-2 adrenoceptors is considered negligible. nih.gov Early suggestions of urapidil possessing alpha-2 adrenoceptor agonist activity were not confirmed in subsequent studies. wikipedia.org Research has shown that urapidil has a much lower affinity for alpha-2 adrenoceptors compared to alpha-1 adrenoceptors. medchemexpress.com For example, the pIC50 value for urapidil at the alpha-1 adrenoceptor is 6.13, whereas for the alpha-2 adrenoceptor it is 4.38. medchemexpress.com This selectivity for alpha-1 over alpha-2 adrenoceptors is a key feature of its pharmacological profile. nih.gov
| Receptor Subtype | pIC50 | Reference |
| α1-adrenoceptor | 6.13 | medchemexpress.com |
| α2-adrenoceptor | 4.38 | medchemexpress.com |
Beta-Adrenoceptor Interaction Studies
In addition to its primary action on alpha-1 adrenoceptors, urapidil has been found to interact with beta-adrenoceptors, although to a lesser extent.
Intrinsic Sympathomimetic Activity (ISA) at Cardiac Beta-1 Adrenoceptors
Urapidil hydrochloride exhibits a modest but significant interaction with beta-1 adrenoceptors located in the heart. nih.gov In addition to its primary function as an antagonist at these sites, research has demonstrated that urapidil possesses a degree of intrinsic sympathomimetic activity (ISA). nih.gov This partial agonist activity means that while it blocks the effects of more potent catecholamines like norepinephrine, it can also weakly stimulate the beta-1 receptors itself. cvpharmacology.com
Experimental studies on isolated rabbit papillary muscle and guinea pig left atria have quantified this interaction. Urapidil was shown to competitively antagonize the positive inotropic effects of the beta-adrenoceptor agonist isoprenaline, yielding a pA2-value of 5.9. nih.gov The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Further investigation into its selectivity revealed that urapidil's beta-1-adrenolytic potency is approximately ten times higher than its potency at beta-2-adrenoceptors. nih.gov This characteristic distinguishes it from beta-blockers that lack any partial agonist properties. taylorandfrancis.com
Serotonin (B10506) Receptor Agonism Research
5-HT1A Receptor Agonistic Mechanisms in the Central Nervous System
Urapidil demonstrates a high affinity for the serotonin 5-HT1A receptor subtype, acting as a partial agonist. caymanchem.com Radioligand binding studies using rat cortex homogenates have shown that urapidil binds selectively to 5-HT1A receptors over other serotonin receptor subtypes and even more potently than to alpha-2 adrenoceptors. caymanchem.com The affinity of urapidil and some of its analogues for 5-HT1A binding sites has been well-documented. caymanchem.comnih.gov
Functionally, urapidil's agonism at the 5-HT1A receptor has been confirmed in studies measuring second messenger systems. In a functional model using calf hippocampus, urapidil was shown to inhibit the forskolin-stimulated accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key signaling molecule downstream of 5-HT1A receptor activation. caymanchem.com This inhibitory effect demonstrates its role as a functional agonist at these central receptors. caymanchem.com
| Receptor Subtype | IC50 Value (μM) |
|---|---|
| α1-Adrenoceptor | 0.74 |
| 5-HT1A Receptor | 0.4 |
| α2-Adrenoceptor | 42 |
| 5-HT1B Receptor | 20.4 |
| 5-HT2 Receptor | >10 |
Functional Role of 5-HT1A Receptor Activation in Sympathetic Modulation
Experimental evidence from studies in anesthetized cats supports this mechanism. To isolate the central effects from urapidil's peripheral alpha-1 blockade, the animals were pretreated with prazosin (B1663645). nih.govnih.gov In these animals, urapidil administration caused a sympathoinhibition that could be reversed by the 5-HT1A receptor antagonist spiperone. nih.govnih.gov This finding demonstrates that urapidil's sympathoinhibitory action is directly attributable to its activation of 5-HT1A receptors. nih.gov
Central Nervous System (CNS) Mediated Effects
Urapidil's dual mode of action, combining peripheral alpha-adrenoceptor antagonism with central effects, makes its pharmacological profile unique. patsnap.comnih.gov The CNS-mediated effects are integral to its ability to lower blood pressure without inducing significant reflex tachycardia. nih.gove-coretvasa.cz
Sympatholytic Mechanisms and Reduction of Central Sympathetic Outflow
Urapidil acts on cardiovascular control centers within the brainstem to produce a sympatholytic effect, meaning it reduces sympathetic nerve activity. patsnap.comnih.gov This action is primarily mediated by the stimulation of 5-HT1A receptors located in the rostral ventrolateral medulla (RVLM), a critical area for blood pressure regulation. wikipedia.orgnih.gov
Modulation of Baroreceptor Reflex Sensitivity
The baroreceptor reflex is a key homeostatic mechanism that rapidly adjusts heart rate and vascular tone to stabilize blood pressure. nih.gov Urapidil's interaction with this reflex is complex. The drug's central action helps to modulate the baroreceptor reflex, blunting the compensatory mechanisms that often oppose the action of antihypertensive agents. patsnap.com Specifically, urapidil has been shown to inhibit the aortic pressure baroreceptor reflex, which helps to prevent reflex tachycardia despite peripheral vasodilation. nih.govnih.gov
Brain Site of Action Research (e.g., Medulla, Rostral Ventrolateral Medulla)
The central antihypertensive effects of this compound are significantly attributed to its action within the brainstem, particularly the medulla oblongata. nih.govgoogle.com Research has pinpointed the rostral ventrolateral medulla (RVLM), a critical area for the basal and reflex control of sympathetic cardiovascular activity, as a key site of action. wikipedia.orgwikipedia.org
Studies involving the administration of urapidil into the cerebral ventricles have demonstrated a subsequent decrease in arterial pressure. nih.gov Further focused research using microinjection techniques has provided more precise localization of urapidil's effects. When applied topically to the ventral surface of the medulla, this compound elicits a decrease in arterial blood pressure. nih.gov
Microinjection of urapidil directly into the rostral part of the nucleus reticularis lateralis, a nucleus associated with the ventral medullary surface, produced a notable antihypertensive effect. nih.gov This effect was not diminished by alpha-1 receptor blockade, suggesting a mechanism independent of its peripheral alpha-1 adrenergic antagonism. nih.gov Instead, the observed effects closely resembled those of 5-HT1A receptor agonists like 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). nih.gov
Further evidence for the role of the ventrolateral medulla comes from studies where topical application of urapidil to this region in anesthetized cats resulted in decreased arterial pressure, heart rate, and tidal volume, while respiratory rate increased. nih.gov These cardiovascular and respiratory changes were preventable by the prior application of a 5-HT1A antagonist, spiperone, to the same area. nih.gov This highlights the critical role of 5-HT1A receptor activation in the ventrolateral medulla in mediating the central hypotensive actions of urapidil. nih.gov
The activation of somatodendritic 5-HT1A receptors in the medulla oblongata is believed to decrease the firing rate of serotonergic neurons. nih.gov This, in turn, lessens their excitatory influence on sympathetic neurons located in the intermediolateral cell column, leading to a reduction in blood pressure. nih.gov
Table 1: Effects of this compound on the Rostral Ventrolateral Medulla
| Administration Method | Observed Effect | Mediating Receptor | Reference |
| Topical Application | Decrease in arterial pressure, heart rate, and tidal volume; increase in respiratory rate | 5-HT1A | nih.gov |
| Microinjection | Antihypertensive effect | 5-HT1A | nih.gov |
Integrated Multi-Targeted Pharmacological Actions
This compound exhibits a unique and multifaceted mechanism of action, targeting multiple receptors both in the central nervous system and the periphery to achieve its antihypertensive effect. patsnap.compatsnap.com This dual action involves peripheral alpha-1 adrenergic receptor antagonism and central 5-HT1A receptor agonism. nih.govpatsnap.com
The peripheral action of urapidil is primarily due to the blockade of postsynaptic alpha-1 adrenergic receptors located on the smooth muscle cells of blood vessels. patsnap.come-lactancia.org This antagonism prevents catecholamines, such as norepinephrine, from binding to these receptors, thereby inhibiting vasoconstriction and leading to vasodilation and a reduction in peripheral resistance. patsnap.comeur.nl
In addition to its well-established alpha-1 adrenergic antagonist activity, urapidil also demonstrates a weak antagonistic effect at beta-1 adrenergic receptors. wikipedia.org This may contribute to the characteristic lack of reflex tachycardia often seen with other vasodilators. wikipedia.org
Receptor binding studies have quantified urapidil's affinity for these various receptors, confirming its multi-targeted profile. These studies have shown a high affinity for alpha-1 adrenergic and 5-HT1A receptors, with significantly lower affinity for alpha-2 adrenergic receptors. caymanchem.commedchemexpress.com
The integration of these distinct pharmacological actions—peripheral vasodilation through alpha-1 blockade and central sympathoinhibition via 5-HT1A agonism—results in an effective and well-tolerated reduction in blood pressure. nih.govnih.gov
Table 2: Receptor Binding Profile of this compound
| Receptor Subtype | Action | Affinity (IC50/pIC50/EC50) | Reference |
| α1-Adrenergic Receptor | Antagonist | IC50: 0.74 µM | caymanchem.com |
| α2-Adrenergic Receptor | Antagonist | IC50: 42 µM | caymanchem.com |
| 5-HT1A Receptor | Agonist | IC50: 0.4 µM, EC50: 390 nM | caymanchem.com |
| 5-HT1B Receptor | - | IC50: 20.4 µM | caymanchem.com |
| 5-HT2 Receptor | - | IC50: >10 µM | caymanchem.com |
| β1-Adrenergic Receptor | Antagonist | pA2: 6.05 | caymanchem.com |
Pharmacodynamic Investigations of Urapidil Hydrochloride
Hemodynamic Response Profiling
The hemodynamic effects of urapidil (B1196414) are characterized by a reduction in blood pressure primarily through vasodilation, without the common compensatory responses seen with other vasodilators.
Systemic Vascular Resistance Reduction Dynamics
The principal mechanism by which urapidil lowers blood pressure is through the blockade of peripheral postsynaptic alpha-1 adrenoceptors. nih.govnih.gove-lactancia.org This action inhibits the vasoconstrictor effects of catecholamines, leading to a significant decrease in systemic vascular resistance. nih.govnih.gove-lactancia.org Studies in hypertensive patients have consistently demonstrated a reduction in total peripheral resistance following both acute intravenous and chronic oral administration of urapidil. nih.govresearchgate.net This vasodilation is observed across various vascular beds, including the forearm, renal, and splanchnic circulations. nih.govnih.gov
Cardiac Output and Stroke Volume Dynamics Research
The impact of urapidil on cardiac output and stroke volume has been a subject of detailed investigation. In many studies, urapidil has been shown to either maintain or slightly increase cardiac output. nih.govnih.gove-lactancia.org This increase can be a result of either an elevated heart rate or an augmented stroke volume. nih.govnih.gov In patients with congestive heart failure, where afterload is a significant impediment to cardiac function, the reduction in systemic vascular resistance by urapidil can lead to an increase in cardiac output. e-lactancia.org Research in cardiac surgery patients has also explored the role of urapidil in modulating cardiac output and stroke volume. researchgate.net One study noted a 34% increase in cardiac output in the urapidil group. dntb.gov.ua In contrast, some studies have reported that cardiac output remains largely unchanged. e-lactancia.org
The variability in these findings may be attributed to the baseline cardiovascular status of the patients studied. For instance, in individuals with normal cardiac function, the reduction in afterload may not translate to a significant change in cardiac output, whereas in those with compromised heart function, the effect is more pronounced.
Influence on Heart Rate and Absence of Reflex Tachycardia Mechanisms
A distinguishing feature of urapidil is its ability to lower blood pressure without inducing reflex tachycardia, a common compensatory response to vasodilation. smolecule.comwikipedia.org This is attributed to its central action as a 5-HT1A receptor agonist, which is thought to modulate the baroreceptor reflex and reduce sympathetic outflow from the central nervous system. smolecule.comnih.gov Animal studies have shown that intracisternal administration of urapidil can suppress reflex tachycardia. nih.gov In human studies, heart rate generally remains constant or may even decrease slightly following urapidil administration. e-lactancia.orgresearchgate.netnih.govnih.gov This lack of a significant increase in heart rate is a key advantage, as tachycardia can increase myocardial oxygen demand.
Pulmonary Circulation Resistance Modulation
Urapidil has demonstrated beneficial effects on the pulmonary circulation, particularly in patients with pulmonary hypertension. nih.govnih.govnih.gov Studies have shown that urapidil can significantly decrease mean pulmonary artery pressure and pulmonary vascular resistance. nih.govnih.govnih.govnih.gov In a comparative study, the reduction in pulmonary vascular resistance after urapidil infusion (32%) was greater than the reduction in systemic vascular resistance (25%). nih.gov This effect is particularly valuable in conditions such as heart failure and before heart transplantation, where elevated pulmonary vascular resistance is a significant concern. nih.gove-century.us The mechanism for this is believed to be a combination of its alpha-1 blocking and central sympatholytic effects. e-century.us
Table 1: Hemodynamic Effects of Intravenous Urapidil in Patients with Pulmonary Hypertension A comparative study with Hydralazine.
| Parameter | Baseline (Urapidil) | Post-Infusion (Urapidil) | Change (%) | Baseline (Hydralazine) | Post-Infusion (Hydralazine) | Change (%) |
| Mean Pulmonary Artery Pressure (mmHg) | 44 ± 4 | 37 ± 3.5 | -15.9% | 44 ± 4 | 44 ± 4 | 0% |
| Pulmonary Vascular Resistance | - | - | -32% | - | - | -25% |
| Systemic Vascular Resistance | - | - | -25% | - | - | -45% |
| Cardiac Index | - | Slightly Increased | - | - | Markedly Increased | - |
| Heart Rate | - | Nearly Constant | - | - | Tachycardia | - |
Data adapted from a study on 10 patients with varying degrees of pulmonary hypertension. nih.gov
Organ System-Specific Pharmacodynamics
Beyond its systemic hemodynamic effects, urapidil also exerts notable actions on specific organ systems, particularly the heart.
Myocardial Energetics and Perfusion Studies
Research indicates that urapidil can have a positive impact on myocardial energetics and perfusion. In patients with acute coronary syndrome undergoing percutaneous coronary intervention, urapidil treatment has been shown to improve coronary flow and myocardial perfusion. nih.gov This is associated with an enhanced biosynthesis of nitric oxide, a key molecule in vasodilation and myocardial protection. nih.gov By improving coronary blood flow and reducing the afterload on the heart, urapidil can help to optimize the energy metabolism of the myocardium. nih.govresearchgate.net Furthermore, urapidil has been observed to reduce oxidative stress and inflammation, which can protect myocardial tissue from ischemia-reperfusion injuries. wikipedia.org Studies have also suggested that urapidil's ability to improve left ventricular function may be linked to these improvements in myocardial perfusion and energy metabolism. nih.gov
Table 2: Effects of Urapidil on Myocardial Perfusion in ST-Elevation Acute Coronary Syndrome Patients treated with primary percutaneous coronary intervention.
| Parameter | Urapidil Group | Control Group | P-value |
| Corrected TIMI Frame Count (cTFC) | 18.38 ± 3.30 | 21.44 ± 4.26 | 0.005 |
| Myocardial Blush Grade (MBG) | Higher | Lower | 0.04 |
| Significant ST Resolution (STR) | 93% | 70% | 0.04 |
| Left Ventricular Ejection Fraction (LVEF) at 30 days | 0.58 ± 0.06 | 0.54 ± 0.06 | 0.04 |
| Myocardial Nitric Oxide Concentration | Higher | Lower | <0.01 |
Data from a randomized study of 54 patients. nih.gov
Renal Hemodynamics and Function Research
Studies investigating the impact of urapidil on the kidneys have consistently demonstrated its ability to lower blood pressure without compromising renal function. In hypertensive patients, including those with chronic renal failure, intravenous administration of urapidil effectively reduces both systolic and diastolic blood pressure. nih.gov Notably, this hypotensive effect occurs without a significant change in renal plasma flow or glomerular filtration rate, indicating that the drug does not adversely affect the primary functions of the kidneys. nih.govbvsalud.org
In the context of ischemia-reperfusion (I/R) injuries, which can occur during surgical procedures, urapidil has shown protective effects. wikipedia.orgresearchgate.net Studies in animal models have demonstrated that urapidil can mitigate the oxidative stress and inflammatory responses associated with renal I/R injury. researchgate.net This is achieved by reducing levels of malondialdehyde (MDA), a marker of oxidative stress, and increasing the levels of antioxidants like superoxide (B77818) dismutase (SOD) and total antioxidant status (TAS). researchgate.net
| Parameter | Effect of Urapidil | Source |
|---|---|---|
| Renal Plasma Flow | Unchanged or Increased | nih.gov, nih.gov |
| Glomerular Filtration Rate | Unchanged | nih.gov, bvsalud.org |
| Renal Vascular Resistance | Decreased | nih.gov |
| Renal Blood Flow | Maintained or Improved | researchgate.net |
Cerebrovascular Effects and Cerebral Oxygenation Studies
The effects of urapidil on the cerebrovascular system are of particular importance, especially in neurosurgical settings and in patients with intracranial hypertension. Research in animal models has shown that intravenous urapidil administration leads to a decrease in mean arterial pressure without causing a concurrent change in intracranial pressure (ICP). nih.gov Consequently, the cerebral perfusion pressure (CPP) decreases in proportion to the reduction in mean arterial pressure. nih.gov
Crucially, urapidil does not appear to impair the autoregulation of cerebral blood flow. nih.govthieme-connect.com This is a significant finding, as a loss of autoregulation can lead to an increase in cerebral blood flow and potential damage to the blood-brain barrier during hypertensive episodes. nih.gov In studies on dogs with intracranial space-occupying lesions, urapidil did not influence ICP, even when mean arterial pressure was significantly increased. nih.govthieme-connect.com
With regard to cerebral oxygenation, studies have yielded mixed but generally positive or neutral results. In patients undergoing carotid endarterectomy, a procedure where maintaining adequate cerebral perfusion is critical, urapidil is used to manage blood pressure. clinicaltrials.gov Some research indicates that while reducing mean arterial pressure with urapidil in patients with intracerebral hemorrhage can lead to a decrease in jugular venous oxygen tension, suggesting a reduction in whole-brain cerebral blood flow, it's not clear if this represents impaired autoregulation or a physiological response to lower pressure. neurology.org However, other studies suggest that urapidil may improve cerebral oxygenation or reduce hypoxic stress through mechanisms beyond blood pressure reduction. nih.gov For instance, in a traumatic brain injury model, urapidil treatment was associated with reduced expression of hypoxia-inducible factor-1 alpha (HIF-1α), a key molecule in the cellular response to hypoxia. nih.gov
| Parameter | Effect of Urapidil | Source |
|---|---|---|
| Intracranial Pressure (ICP) | Unchanged | nih.gov, nih.gov, thieme-connect.com |
| Cerebral Perfusion Pressure (CPP) | Decreased (proportional to MAP reduction) | nih.gov |
| Cerebral Blood Flow Autoregulation | Preserved | nih.gov, thieme-connect.com |
| Cerebral Oxygenation | May improve or reduce hypoxic stress | nih.gov |
Electrophysiological Impact Research
The electrophysiological effects of urapidil on the heart are complex, involving interactions with adrenergic receptors. Urapidil acts as a competitive antagonist at α1-adrenoceptors. nih.gov This action is a primary contributor to its vasodilatory and antihypertensive effects.
Unlike some other α1-adrenoceptor antagonists, urapidil does not typically cause reflex tachycardia. wikipedia.org This is attributed to its weak β1-adrenoceptor antagonist activity and its influence on cardiac vagal drive. wikipedia.org
The cardiac action potential, which governs the heart's contraction and relaxation cycle, is a key area of electrophysiological investigation. ecgwaves.comwikipedia.org The action potential consists of distinct phases, including depolarization (phase 0) and repolarization (phase 3). ecgwaves.comwikipedia.orgnih.govcvphysiology.com While specific studies detailing the direct effects of urapidil on the duration and phases of the cardiac action potential are not extensively available in the provided search results, its interaction with adrenergic receptors suggests an indirect influence. By antagonizing α1-adrenoceptors, urapidil can modulate the sympathetic input to the heart, which in turn can affect cardiac electrophysiology. nih.gov
Pharmacokinetic Research on Urapidil Hydrochloride
Absorption and Bioavailability Research Methodologies
The absorption and bioavailability of Urapidil (B1196414) hydrochloride have been primarily investigated through pharmacokinetic studies in healthy human volunteers. A common methodology involves the administration of a single dose of urapidil in various formulations, followed by the collection of blood samples at predetermined time intervals. These samples are then analyzed to determine the plasma concentration of urapidil over time.
A key analytical technique employed in these studies is High-Performance Liquid Chromatography (HPLC). This method allows for the sensitive and specific quantification of urapidil in plasma, enabling the calculation of crucial pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (tmax).
Research has shown that urapidil is readily absorbed after oral administration. Studies on slow-release capsule formulations have indicated that peak blood concentrations are typically observed 4 to 6 hours after administration. The oral bioavailability of urapidil has been determined to be approximately 78%, with a range of 72% to 84%.
Table 1: Bioavailability of Urapidil Hydrochloride
| Parameter | Value |
| Oral Bioavailability | 78% (range 72-84%) |
| Peak Blood Concentration (slow-release capsule) | 4 to 6 hours post-administration |
Distribution Profile Studies
Volume of Distribution Research
The volume of distribution (Vd) is a pharmacokinetic parameter that provides an indication of the extent to which a drug distributes into the body's tissues compared to the plasma. For this compound, the volume of distribution at steady state (Vz) has been estimated in studies involving patients with severe hypertension. The reported mean Vz is 0.80 ± 0.20 L/kg. This value suggests that urapidil is moderately distributed into the tissues outside of the plasma compartment.
Table 2: Volume of Distribution of this compound
| Parameter | Value |
| Volume of Distribution (Vz) | 0.80 ± 0.20 L/kg |
Plasma Protein Binding Dynamics
The binding of drugs to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, is a critical factor in their distribution and elimination. Only the unbound fraction of a drug is pharmacologically active and available to diffuse into tissues and undergo metabolism and excretion. While the specific percentage of urapidil that binds to plasma proteins is not consistently reported in the available literature, it is a crucial parameter that influences its pharmacokinetic profile. The extent of plasma protein binding can affect the drug's half-life, volume of distribution, and potential for drug-drug interactions.
Blood-Brain Barrier Penetration Studies
Research has demonstrated that urapidil is capable of crossing the blood-brain barrier (BBB). Studies conducted in patients have shown that following intravenous administration, urapidil can be detected in the cerebrospinal fluid (CSF). In one study, urapidil was found in the CSF at concentrations ranging from 5 to 99 ng/mL after cumulative intravenous doses of 10-75 mg.
Table 3: this compound Blood-Brain Barrier Penetration
| Parameter | Finding |
| CSF Concentration | 5 to 99 ng/mL (after 10-75 mg IV) |
| Plasma/CSF Concentration Ratio | Approximately 5:1 |
Biotransformation and Metabolite Characterization Research
Hepatic Metabolism Pathways (e.g., Hydroxylation, O-demethylation, N-demethylation)
This compound undergoes extensive metabolism, primarily in the liver. The biotransformation of urapidil involves several key phase I metabolic pathways, including hydroxylation, O-demethylation, and N-demethylation. These reactions are catalyzed by cytochrome P450 enzymes and result in the formation of various metabolites.
The major metabolite identified in humans is the para-hydroxylated urapidil (p-hydroxylated metabolite). Other significant metabolites include the O-demethylated and N-demethylated products. Research has quantified the excretion of these metabolites in the urine, providing insight into the relative importance of each metabolic pathway. Following administration, a percentage of the dose is excreted in the urine as these metabolites.
Table 4: Urinary Excretion of this compound and its Metabolites
| Compound | Percentage of Dose in Urine |
| Unchanged Urapidil | 17% |
| p-Hydroxylated metabolite | 34% |
| N-demethylated metabolite | 4% |
| O-demethylated metabolite | 3% |
Pharmacological Activity of Metabolites
In humans, the p-hydroxylated metabolite (M1) is predominant. However, studies have shown that M1 possesses little of the antihypertensive activity observed with the parent compound. In contrast, the M2 and M3 metabolites exhibit alpha-1 adrenoceptor antagonism comparable to urapidil itself, though their duration of action is shorter. The M5 metabolite, urapidil-N-oxide, demonstrates hypotensive activity, but this is believed to be the result of its reduction back to the parent urapidil compound in the body.
The alpha-1 adrenoceptor antagonist potency of these metabolites has been quantified using pA2 values, which measure the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Research using isolated rat vas deferens preparations has established the following comparative potencies:
| Compound | pA2 Value | Alpha-1 Adrenoceptor Antagonism Potency |
| Urapidil | 7.02 | High |
| M2 (O-demethylated) | 6.79 | Comparable to Urapidil |
| M3 (N-demethylated) | 6.93 | Comparable to Urapidil |
| M1 (p-hydroxylated) | 5.69 | Less Potent |
| M5 (N-oxide) | 5.55 | Less Potent |
Despite the notable in-vitro activity of the M2 and M3 metabolites, their contribution to the cardiovascular effects of urapidil in humans is not considered significant due to the serum levels attained. The primary pharmacological action is attributed to the parent compound, this compound.
Elimination and Excretion Kinetics
The elimination of this compound from the body is a multi-faceted process characterized by specific renal clearance mechanisms and a distinct biphasic elimination profile.
Renal Clearance Mechanisms
Urapidil and its metabolites are primarily eliminated via the kidneys. A significant portion of the drug undergoes hepatic metabolism before renal excretion. Studies have shown that approximately 10-20% of a dose is excreted in the urine as the unchanged parent drug. nih.gov The remainder is excreted as metabolites. The main metabolite found in human urine is the pharmacologically weak p-hydroxylated form (M1), accounting for about 34% of the dose. nih.gov Smaller amounts of the O-demethylated (M2) and N-demethylated (M3) metabolites are also found. nih.gov The renal clearance for the parent compound has been measured at approximately 1.8 L/h. nih.gov
Biphasic Elimination Profile Analysis
The elimination of urapidil from plasma follows a biphasic pattern, which can be described by a two-compartment model. This profile consists of an initial, rapid distribution phase followed by a slower, terminal elimination phase.
Distribution Phase (Alpha Phase): This initial phase is characterized by a rapid decline in plasma concentrations as the drug distributes from the central compartment (blood) into peripheral tissues. The distribution half-life for urapidil is approximately 35 minutes. nih.gov
Elimination Phase (Beta Phase): This second, slower phase represents the elimination of the drug from the body, primarily through metabolism and renal excretion. The terminal elimination half-life is significantly longer than the distribution half-life.
The distinct half-lives for these two phases underscore the importance of considering the full kinetic profile when studying the drug's disposition.
Factors Influencing Elimination Half-Life
The elimination half-life of urapidil can be influenced by several factors, including the route of administration and various patient-specific characteristics. The terminal half-life for an intravenous (IV) formulation is approximately 2.7 hours, while a slow-release oral capsule formulation has a longer half-life of about 4.7 hours. nih.gov
Patient-related factors also play a crucial role:
Age: The pharmacokinetics of urapidil can be modified in very old age.
Hepatic and Renal Disease: Impairment of liver or kidney function can significantly alter the disposition of the drug. nih.gov In cases of severe liver disease, the half-life is notably prolonged.
Body Weight: Research using population pharmacokinetic models has identified body weight as an important covariate influencing the clearance of urapidil.
Population Pharmacokinetics and Special Patient Populations
Pharmacokinetics in Hepatic Impairment Research
Given that this compound is extensively metabolized in the liver, the impact of hepatic impairment on its pharmacokinetic profile is a critical area of research. In patients with severe liver disease, the disposition of urapidil is significantly altered.
Clinical pharmacokinetic studies have demonstrated that severe hepatic insufficiency leads to a decrease in the volume of distribution and a reduction in clearance. Consequently, the elimination half-life of urapidil is prolonged in this patient population.
The table below summarizes the changes in key pharmacokinetic parameters in patients with severe hepatic impairment compared to individuals with normal liver function.
| Pharmacokinetic Parameter | Normal Hepatic Function | Severe Hepatic Impairment |
| Terminal Elimination Half-Life | ~2.7 - 4.7 hours | Prolonged (up to 50% longer) |
| Volume of Distribution | Normal | Decreased |
| Clearance | Normal | Decreased |
These alterations are attributed to the reduced metabolic capacity of the liver, which is the primary site of urapidil biotransformation. The resulting slower elimination and prolonged exposure to the drug in patients with hepatic impairment highlight the need for careful consideration in this special population.
Pharmacokinetics in Renal Impairment Research
The influence of renal impairment on the pharmacokinetics of this compound has been a subject of clinical investigation. Studies have shown that while the kidneys play a role in the elimination of urapidil and its metabolites, the pharmacokinetic profile is not substantially altered in patients with compromised renal function, suggesting that dose adjustments may not be necessary.
Research involving patients with hypertension and chronic renal failure has provided insights into the elimination half-life of urapidil. One study reported that the plasma half-life of intravenously administered urapidil in this patient group was 2.52 ± 0.46 hours. This was compared to a half-life of 1.96 ± 0.17 hours in normotensive control subjects and 3.31 ± 0.75 hours in hypertensive patients with normal renal function nih.gov. These findings indicate that while there are variations in the elimination half-life among different groups, severe renal impairment does not lead to a clinically significant accumulation of the drug.
Another source indicates that in cases of advanced renal insufficiency, both the volume of distribution and the clearance of urapidil are reduced, leading to an extended elimination half-life. It has been noted that approximately 50-70% of urapidil and its metabolites are eliminated via the kidneys, with about 15% of the administered dose being excreted as the pharmacologically active parent drug.
Table 1: Plasma Half-Life of Intravenous Urapidil in Different Patient Groups
| Patient Group | Plasma Half-Life (hours) |
|---|---|
| Normotensive Controls | 1.96 ± 0.17 |
| Hypertensive Patients with Normal Renal Function | 3.31 ± 0.75 |
| Hypertensive Patients with Chronic Renal Failure | 2.52 ± 0.46 |
Synthetic Methodologies and Chemical Process Development for Urapidil Hydrochloride
Exploration of Novel Synthetic Routes
The development of new synthetic pathways for Urapidil (B1196414) hydrochloride is driven by the need for more efficient, cost-effective, and environmentally benign processes. Researchers have investigated advanced catalytic systems and novel intermediate strategies to improve upon traditional synthetic methods.
Palladium/N-Heterocyclic Carbene (Pd/NHC) Catalysis Research
A significant advancement in the synthesis of urapidil involves the application of Palladium/N-Heterocyclic Carbene (Pd/NHC) catalyst systems. google.com This methodology facilitates the direct catalysis of 6-(3-chloropropyl)-1,3-dimethyl uracil (B121893) and 1-(2-methoxyphenyl) piperazine (B1678402) hydrochloride to produce urapidil, which is subsequently acidified to form Urapidil hydrochloride. google.com
This approach offers several advantages over previous routes. It simplifies the raw material mixture and notably avoids the use of large quantities of phase-transfer catalysts, which can lead to environmental pollution. google.com The Pd/NHC-catalyzed reaction is characterized by fewer side reactions, straightforward post-treatment, and good product selectivity. google.com Research has demonstrated that this method can achieve a total recovery of greater than 58% with related substances being less than 0.0047%, highlighting its suitability for industrial production. google.com Pd-NHC complexes are known for their remarkable stability and high catalytic efficiency, stemming from a strong palladium-ligand bond and favorable electronic properties that enhance the key steps in the catalytic cycle. nih.gov
| Catalyst System | Key Reactants | Reported Yield | Key Advantages |
| Pd/NHC | 6-(3-chloropropyl)-1,3-dimethyl uracil, 1-(2-methoxyphenyl) piperazine hydrochloride | > 58% | Eliminates need for phase-transfer catalysts, fewer side reactions, high selectivity. google.com |
Phase-Transfer and Inverse Phase-Transfer Catalysis in Synthesis
The synthesis of urapidil has been explored using both phase-transfer catalysis (PTC) and inverse phase-transfer catalysis (IPTC). One study directly compared these two methods in the reaction between 6-[(3-chloropropyl) amino]-1, 3-dimethyluracil and 1-(2-methoxyphenyl) piperazine. The results indicated that the yields from inverse phase-transfer catalysis were higher than those from conventional phase-transfer catalysis. researchgate.net
In the IPTC method, β-Cyclodextrin was employed as the catalyst in an aqueous medium. This approach proved to be highly efficient, yielding over 80% of urapidil with a purity of 96.6% to 98.0%. researchgate.net The reaction time was significantly shortened to 2-3 hours. researchgate.net This method presents a more environmentally friendly and simplified process, making it attractive for industrial applications. researchgate.net In contrast, other routes have utilized traditional phase-transfer catalysts such as cetyl trimethylammonium bromide and PEG-400, which can create challenges in terms of environmental impact and product purification. google.com
| Catalysis Type | Catalyst | Yield | Purity | Reaction Time |
| Inverse Phase-Transfer | β-Cyclodextrin | > 80% | 96.6% - 98.0% | 2 - 3 hours |
Advanced Intermediate Synthesis Strategies
Research into the synthesis of this compound has also focused on developing novel routes through advanced intermediates.
One innovative strategy starts with the addition reaction of 1-(2-methoxyphenyl)piperazine (B120316) and oxetane, catalyzed by Ytterbium (III) trifluoromethanesulfonate (B1224126) (Yb(OTf)3), to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol. researchgate.net This intermediate can be efficiently purified by recrystallization, a process beneficial for large-scale production. researchgate.net
Another preparation method utilizes 3-[4-(2-methoxyphenyl) piperazine-1-yl] propylamine (B44156) and 6-chloro-1, 3-dimethyl uracil as intermediates. google.com This process, which uses water as a solvent and anhydrous sodium carbonate as a base, is noted for its high yield of over 79% and the high purity of the final product, with total related substances being less than 0.3%. The use of water as a solvent and the simple post-treatment make this an industrially viable and more environmentally friendly option. google.com
A third approach focuses on the synthesis of the intermediate 1,3-dimethyl-6-(3-hydroxypropyl) amino uracil from 1,3-dimethyl-6-hydroxyl uracil and 3-amino-1-propanol. google.com This patented method details specific reaction conditions, including the use of sodium sulfite (B76179) and subsequent purification steps involving cyclohexane (B81311) and recrystallization from isopropanol (B130326) to obtain the white crystalline intermediate. google.com
Process Optimization for Industrial Scale Production
Optimizing the synthesis of this compound for industrial production involves refining reaction conditions to maximize yield and purity while ensuring the process is scalable and cost-effective.
Reaction Condition Optimization Research
Significant research has been conducted to define the optimal conditions for various synthetic routes of urapidil.
For the inverse phase-transfer catalysis method using β-Cyclodextrin, optimal conditions were identified as a reaction temperature of 95°C in an aqueous medium with a high agitation rate of 1500 r·min-1. These parameters allow the reaction to be completed within 2 to 3 hours. researchgate.net
In the Pd/NHC catalyzed synthesis, the molar ratio of the reactants, 1-(2-methoxyphenyl) piperazine hydrochloride and 6-(3-chloropropyl)-1,3-dimethyl uracil, was found to be critical. The optimal ratio is reported to be between 1:1 and 1:1.3, with a preferred ratio of 1:1.1. google.com
For the synthesis from 3-[4-(2-methoxyphenyl) piperazine-1-yl] propylamine and 6-chloro-1, 3-dimethyluracil, the use of water as the reaction solvent and anhydrous sodium carbonate as a base is a key optimization. The base acts as an acid-binding agent and helps to precipitate the product from the aqueous solution by adjusting the system's pH. google.com
Purification Techniques and Yield Enhancement Studies
Effective purification is critical for achieving the high-purity this compound required for pharmaceutical use. Several methods have been developed and optimized.
One highly effective technique is anti-solvent precipitation. Following synthesis via inverse phase-transfer catalysis, urapidil was purified using dichloromethane (B109758) as the solvent and acetone (B3395972) as the anti-solvent. By conducting the precipitation at 7°C, a purity of over 98.5% and a yield of over 95% were achieved. researchgate.net
Recrystallization is another common and effective purification strategy. A patented method describes dissolving crude urapidil in absolute ethanol (B145695), heating the solution, and then allowing it to cool to induce crystallization. This single purification step can effectively remove various impurities, reducing specific ones to below 0.1%. google.com
The final salification step to form the hydrochloride salt also serves as a purification stage. In one process, urapidil is dissolved in absolute ethanol at 70-80°C, followed by the dropwise addition of a hydrochloric acid-ethanol solution. After cooling, the this compound product is isolated by centrifugation. This process yields the final product with 99.8% purity and a yield of 90.7%. google.com
| Purification Method | Solvents/Reagents | Achieved Purity | Achieved Yield |
| Anti-solvent Precipitation | Dichloromethane (solvent), Acetone (anti-solvent) | > 98.5% | > 95% |
| Recrystallization | Absolute Ethanol | Impurities < 0.1% | Not specified |
| Salification / Crystallization | Absolute Ethanol, Hydrochloric Acid | 99.8% | 90.7% |
Impurity Profiling and Control Strategies in Synthesis
The comprehensive impurity profiling of this compound is a critical aspect of its chemical process development, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can originate from various sources, including raw materials, intermediates, side reactions during synthesis, and degradation of the drug substance. A robust impurity control strategy involves the identification, characterization, and quantification of these impurities, followed by the implementation of effective control measures to limit them to acceptable levels as per regulatory guidelines.
A key synthetic route to urapidil involves the reaction of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine with 6-chloro-1,3-dimethyluracil. google.com This process, while efficient, can lead to the formation of several process-related impurities.
Process-related impurities in this compound can arise from the starting materials, intermediates, or side reactions.
A notable process-related impurity is 1-[3-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino] Propyl]-4-(2-methoxyphenyl)piperazine-1-onium-1-carboxylic acid . This impurity can form during the synthesis and persist in the final product if not adequately controlled.
Other potential process-related impurities include unreacted starting materials and intermediates such as:
1-(2-Methoxyphenyl)piperazine hydrochloride
6-[(3-Chloropropyl)amino]-1,3-dimethyluracil
Side reactions can also contribute to the impurity profile. For instance, dimerization or oligomerization of reactants or intermediates can lead to the formation of complex impurities.
This compound is susceptible to degradation under various stress conditions, leading to the formation of degradation products. Forced degradation studies are essential to identify these potential impurities that may form during storage or handling. Degradation is observed under oxidative, acidic, and basic hydrolysis conditions. asianpubs.org
Genotoxic impurities are of particular concern due to their potential to damage DNA and cause mutations, even at very low levels. In the synthesis of this compound, certain solvents and reagents can lead to the formation of genotoxic impurities.
Two potential genotoxic impurities that have been identified are:
Benzene (B151609) : Can be introduced as a contaminant in solvents like ethanol and dichloromethane.
Chloroethane : May be formed from the reaction of hydrochloric acid with ethanol.
Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines (ICH M7) for the control of such impurities.
Table 1: Identified Impurities in this compound Synthesis
| Impurity Name | Type | Potential Origin |
| 1-[3-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino] Propyl]-4-(2-methoxyphenyl)piperazine-1-onium-1-carboxylic acid | Process-Related | Side reaction during synthesis |
| 1-(2-Methoxyphenyl)piperazine hydrochloride | Process-Related | Unreacted starting material |
| 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil | Process-Related | Unreacted intermediate |
| Benzene | Genotoxic | Solvent contaminant |
| Chloroethane | Genotoxic | Reaction between hydrochloric acid and ethanol |
| O-Desmethyl Urapidil | Metabolite/Degradation | Degradation of urapidil |
| p-Hydroxy Urapidil | Metabolite/Degradation | Degradation of urapidil |
| Urapidil Dimer Impurity | Process-Related | Dimerization during synthesis |
A range of analytical techniques are employed for the detection, identification, and quantification of impurities in this compound.
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying process-related and degradation impurities. A stability-indicating HPLC method can effectively separate urapidil from its degradation products. asianpubs.org
Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm asianpubs.org
Mobile Phase: A mixture of acetonitrile: 50 mM ammonium (B1175870) dihydrogen phosphate: triethanolamine (B1662121) (25: 75: 0.5, v/v), with the pH adjusted to 5.5 with orthophosphoric acid. asianpubs.org
Flow Rate: 1.0 mL/min asianpubs.org
Detection: UV at 270 nm asianpubs.org
Headspace Gas Chromatography (HS-GC) is a sensitive method for the detection and quantification of volatile genotoxic impurities like benzene and chloroethane.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) are powerful tools for the identification and structural elucidation of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used for the definitive structural confirmation of isolated impurities.
Table 2: Analytical Methods for Impurity Detection
| Analytical Technique | Impurity Type | Purpose |
| HPLC | Process-Related, Degradation | Separation and Quantification |
| HS-GC | Genotoxic (Volatile) | Detection and Quantification |
| LC-MS, LC-Q-TOF-MS | All types | Identification and Structural Elucidation |
| NMR | All types | Structural Confirmation |
Effective control of impurities in this compound synthesis is achieved through a combination of strategies implemented throughout the manufacturing process.
Raw Material Control: Ensuring the purity of starting materials and reagents is the first line of defense against the introduction of impurities.
Process Optimization and In-Process Controls:
pH Control: Careful control of pH during the reaction and crystallization steps is crucial. For instance, in the salification step to form the hydrochloride, controlling the pH within a specific range (e.g., 2.0-4.0) can improve the purity of the final product. google.com
Temperature Control: Maintaining optimal reaction and crystallization temperatures helps to minimize side reactions and control the polymorphic form of the product. google.com
Solvent Selection: The choice of solvents for reaction and purification is critical. For example, using water as a solvent in the synthesis can simplify post-treatment and improve product purity. google.com
Purification Techniques:
Recrystallization: This is a common and effective method for purifying the final API. The choice of solvent system is critical for efficient impurity removal. For this compound, alcohols like ethanol or ketones can be used for crystallization. google.com The crude urapidil can be dissolved in a solvent like absolute ethanol at an elevated temperature, followed by cooling to induce crystallization, which leaves impurities behind in the mother liquor.
Anti-solvent Precipitation: This technique involves dissolving the crude product in a good solvent and then adding an anti-solvent to precipitate the pure compound. For urapidil, a system of dichloromethane as the solvent and acetone as the anti-solvent has been shown to yield high purity product. researchgate.net
Column Chromatography: This technique can be employed for the removal of impurities that are difficult to separate by crystallization.
Setting Appropriate Specifications: Based on the impurity profile and safety data, strict acceptance criteria for known, unknown, and total impurities are established in the final drug substance specification, in line with ICH guidelines such as Q3A for impurities in new drug substances.
By implementing these comprehensive impurity profiling and control strategies, the quality and safety of this compound can be consistently ensured.
Structure Activity Relationship Sar Studies of Urapidil Hydrochloride
Identification of Key Pharmacophore Elements
Urapidil (B1196414) hydrochloride is a phenylpiperazine-substituted uracil (B121893) derivative, and its pharmacological activity is intrinsically linked to three core structural components: the uracil moiety, the propylamino linker, and the methoxyphenylpiperazine group. nih.govnih.gov The o-methoxyphenylpiperazine moiety, in particular, has been identified as a significant contributor to the compound's affinity for the α1-adrenoceptor subtype. mdpi.com
Positional and Substituent Effects on Receptor Affinity and Selectivity
Modifications to the urapidil structure, particularly at the uracil nucleus, have been shown to significantly influence its affinity for both α1-adrenoceptors and 5-HT1A receptors. Studies on a series of urapidil analogues have demonstrated that the nature of the substituent at the 5-position of the uracil ring plays a pivotal role in modulating receptor binding.
Research involving 5-acetyl-, 5-formyl-, and 5-methylurapidil (B1664665) has provided valuable insights into these structure-activity relationships. nih.govnih.gov These derivatives, along with the parent compound urapidil, exhibit selective binding to the 5-HT1A subtype of serotonin (B10506) receptors and to α1-adrenoceptors. nih.gov The binding affinities of these compounds, as indicated by their half-maximum inhibitory concentrations (IC50), reveal a clear trend. For the 5-HT1A receptor, the order of potency was found to be urapidil < 5-acetyl- ≤ 5-formyl- < 5-methyl-urapidil. nih.gov A similar trend was observed for α1-adrenoceptor binding, with the order of potency being urapidil < 5-formyl- < 5-acetyl- < 5-methyl-urapidil. nih.gov These findings highlight that small modifications to the uracil ring can lead to significant changes in receptor affinity, with 5-methylurapidil emerging as the most potent of these analogues at both receptor types. nih.gov
| Compound | IC50 for ³H-8-OH-DPAT Binding (5-HT1A) (mol/l) | IC50 for ³H-prazosin Binding (α1) (mol/l) |
|---|---|---|
| Urapidil | 4 x 10⁻⁷ | 8 x 10⁻⁷ |
| 5-formyl-urapidil | ~4 x 10⁻⁸ | ~7 x 10⁻⁷ |
| 5-acetyl-urapidil | ~4 x 10⁻⁸ | ~6 x 10⁻⁷ |
| 5-methyl-urapidil | 4 x 10⁻⁹ | 5 x 10⁻⁸ |
Stereochemical Influences on Pharmacological Activity
Urapidil is an achiral molecule, meaning it does not have a stereocenter and therefore does not exist as enantiomers or diastereomers. As a result, the pharmacological activity of urapidil is not influenced by stereochemical factors, as there are no stereoisomers with potentially different affinities for their target receptors or different metabolic profiles. The molecule is superimposable on its mirror image, and thus, considerations of stereoselectivity in its binding and action are not applicable.
Computational Chemistry and Molecular Docking Approaches in SAR Elucidation
Computational chemistry and molecular docking are powerful tools for elucidating the structure-activity relationships of pharmacologically active compounds. While specific molecular docking studies detailing the binding of urapidil to its receptor targets are not extensively published, the principles of these approaches are widely applied in the design and analysis of related compounds. For instance, in the development of novel 5,5-dimethylhydantoin (B190458) derived α1-adrenoceptor antagonists, molecular docking was employed to predict the binding modes and affinities of these new compounds to α1A and α1B adrenergic receptors, with their affinities being compared to that of urapidil. mdpi.com
Such computational studies typically involve the generation of a three-dimensional model of the target receptor, followed by the virtual screening and docking of potential ligands into the receptor's binding site. These simulations can predict the binding energy and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor. This information is invaluable for understanding why certain structural features, like the o-methoxyphenylpiperazine moiety in urapidil, are crucial for high-affinity binding. mdpi.com By applying these computational methods, researchers can rationally design new analogues with improved affinity, selectivity, and pharmacokinetic properties.
Preclinical Research and Experimental Models of Urapidil Hydrochloride
In Vitro Pharmacological Characterization
Receptor Binding Assays and Affinity Determination
Urapidil (B1196414) hydrochloride's pharmacological profile is distinguished by its interaction with multiple receptor systems, which has been extensively mapped through in vitro receptor binding assays. These studies are fundamental to understanding its dual mechanism of action. Radioligand binding studies using rat cerebral cortex homogenates have been particularly insightful. nih.gov
These assays have demonstrated that urapidil possesses a high affinity for α1-adrenoceptors and serotonin (B10506) 5-HT1A receptors. nih.gov Its affinity for α2-adrenoceptors is considerably lower. medchemexpress.com This selective affinity profile underpins its primary therapeutic effects: the blockade of α1-adrenoceptors leads to vasodilation, while agonism at 5-HT1A receptors contributes to a central sympatholytic effect, which mitigates reflex tachycardia. nih.govpatsnap.com The compound's interaction with β-adrenoceptors is generally considered weak and not clinically significant at therapeutic concentrations.
Table 1: Receptor Binding Affinity of Urapidil Hydrochloride
| Receptor Subtype | Affinity (IC50, mol/l) | Radioligand Used | Tissue Source |
| α1-adrenoceptor | 5 x 10-8 | ³H-Prazosin | Rat Cerebral Cortex |
| 5-HT1A Receptor | 4 x 10-9 | ³H-8-OH-DPAT | Rat Cerebral Cortex |
| α2-adrenoceptor | - | ³H-Clonidine | Rat Cerebral Cortex |
IC50 values represent the concentration of urapidil required to inhibit 50% of the specific binding of the radioligand. Data compiled from multiple preclinical studies. nih.gov
Isolated Organ Bath Studies (e.g., Vascular Tone Modulation)
Isolated organ bath experiments have provided functional evidence for the receptor binding data, demonstrating the direct effects of this compound on vascular tissues. In these ex vivo setups, segments of arteries, such as the rat aorta or human pulmonary artery, are suspended in a chamber that mimics physiological conditions, allowing for the measurement of changes in vascular tone. nih.govreprocell.com
Studies have consistently shown that urapidil effectively antagonizes the contractions induced by α1-adrenoceptor agonists like norepinephrine (B1679862) and phenylephrine. nih.govnih.gov This action confirms its α1-blocking properties and explains its vasodilatory effect at a tissue level. nih.gov Interestingly, in rat aortic rings, urapidil's inhibitory effect on phenylephrine-induced contractions was more pronounced in vessels without endothelium, suggesting a direct action on the vascular smooth muscle. nih.gov In contrast to its effects on α1-adrenoceptor-mediated contraction, urapidil itself does not typically induce relaxation in pre-contracted arterial rings, distinguishing its mechanism from direct vasodilators. nih.gov
Cellular Signaling Pathway Investigations
Research into the cellular signaling pathways has further elucidated the molecular mechanisms of this compound. As an α1-adrenoceptor antagonist, urapidil blocks the signaling cascade initiated by catecholamines. This involves preventing the activation of Gq proteins, which in turn inhibits the production of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to reduced intracellular calcium release and smooth muscle relaxation.
The signaling pathway associated with the 5-HT1A receptor is more complex. Urapidil acts as an agonist at these receptors, which are coupled to Gi/o proteins. patsnap.commdpi.com Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. frontiersin.org This inhibitory effect on neuronal firing, particularly in central serotonergic neurons in the brainstem, is believed to mediate the central sympatholytic and antihypertensive actions of urapidil. nih.govnih.gov
In Vivo Animal Model Studies
Antihypertensive Efficacy in Various Animal Models of Hypertension
The antihypertensive properties of this compound have been validated in numerous in vivo animal models that mimic human hypertension. Key models include the spontaneously hypertensive rat (SHR), which represents a genetic model of essential hypertension, and the Goldblatt hypertensive dog, a model for renovascular hypertension. nih.govmdpi.commdpi.com
In conscious spontaneously hypertensive rats, oral administration of urapidil has been shown to cause a significant, dose-dependent reduction in mean arterial pressure. nih.gov A critical observation in these studies is the lack of reflex tachycardia that often accompanies blood pressure reduction with other vasodilators. nih.gov This is attributed to urapidil's central 5-HT1A agonism, which modulates the baroreceptor reflex and reduces sympathetic outflow from the central nervous system. patsnap.com This dual peripheral and central action provides effective blood pressure control without compensatory heart rate increases. nih.gov
Table 2: Antihypertensive Effects of Urapidil in Animal Models
| Animal Model | Administration Route | Key Findings on Blood Pressure | Effect on Heart Rate |
| Spontaneously Hypertensive Rat (SHR) | Oral | Dose-dependent reduction in mean arterial pressure. nih.gov | No significant change or slight decrease. nih.gov |
| Anesthetized Normotensive Dog | Intracisternal | Decreased blood pressure. nih.gov | Decreased heart rate. nih.gov |
| Pithed Rat | Intravenous | Antagonized α1- and α2-adrenoceptor-mediated vasoconstriction. nih.gov | Displayed partial β1-adrenoceptor intrinsic activity. nih.gov |
Neurocardiovascular Effects in Anesthetized and Conscious Animal Models
Studies comparing the effects of this compound in anesthetized and conscious animals have been crucial for understanding its complete neurocardiovascular profile. In anesthetized cats and dogs, direct administration of urapidil into the central nervous system (e.g., intracisternally or into the fourth ventricle) has been shown to lower arterial blood pressure and, in some cases, heart rate. nih.govnih.gov This provides direct evidence for a central site of action. nih.gov Infusion via the vertebral artery in anesthetized cats was more potent in reducing mean arterial pressure compared to infusion via the femoral artery, further supporting a centrally mediated hypotensive effect. nih.gov
Central Versus Peripheral Contributions to Antihypertensive Action in vivo
This compound's antihypertensive effect in vivo is attributed to a dual mechanism of action, involving both central nervous system and peripheral pathways. nih.govresearchgate.netpatsnap.com This multifaceted action distinguishes it from other antihypertensive agents. researchgate.net The primary peripheral mechanism is the blockade of postsynaptic alpha-1 (α1)-adrenoceptors, leading to vasodilation and a reduction in peripheral resistance. nih.gov Concurrently, urapidil exerts a central sympatholytic effect through its agonistic activity on serotonin 5-HT(1A) receptors within the brain. researchgate.netwikipedia.org
Experimental models in various animal species have been instrumental in dissecting these central and peripheral contributions. Studies in conscious rats with sinoaortic denervation have demonstrated that intraventricular administration of urapidil can produce complex cardiovascular responses, including a transient depressor effect followed by a pressor response with tachycardia. nih.gov In contrast, intravenous administration in the same model leads to a significant decrease in arterial pressure and vascular resistances. nih.gov Notably, while both urapidil and the selective α1-adrenoceptor antagonist prazosin (B1663645) cause similar reductions in arterial pressure, urapidil has been shown to decrease renal resistance more significantly. nih.gov Furthermore, unlike prazosin, urapidil typically does not induce reflex tachycardia, a characteristic attributed to its central action. nih.gov
Investigations in anesthetized normotensive and Goldblatt hypertensive dogs, as well as anesthetized cats, have further elucidated the central effects of urapidil. nih.gov Intracisternal administration in dogs was found to decrease both blood pressure and heart rate. nih.gov In cats, while intracisternal urapidil did not affect heart rate on its own, it accentuated reflex bradycardia induced by central vagal nerve stimulation when administered with a beta-blocker. nih.gov Studies involving direct application of urapidil to the ventral medullary surface and microinjections into specific brain nuclei in anesthetized cats have confirmed a central antihypertensive action. nih.gov This central effect is not blocked by α1-receptor antagonists but resembles the action of 5-HT(1A) receptor agonists. nih.gov Receptor binding studies have also confirmed urapidil's high affinity for 5-HT(1A) receptor sites. nih.gov
Interactive Data Table: Central vs. Peripheral Antihypertensive Effects of this compound in vivo
| Experimental Model | Route of Administration | Key Findings | Attributed Mechanism | Citation |
| Conscious rats with sinoaortic denervation | Intraventricular | Transient depressor response followed by a pressor response and tachycardia. | Central nervous system effects | nih.gov |
| Conscious rats with sinoaortic denervation | Intravenous | Significant decrease in arterial pressure and vascular resistances, with a more pronounced effect on renal resistance compared to prazosin. No change in heart rate. | Peripheral α1-adrenoceptor antagonism | nih.gov |
| Anesthetized normotensive and Goldblatt hypertensive dogs | Intracisternal | Decreased blood pressure and heart rate. Suppression of reflex tachycardia. | Central nervous system effects | nih.gov |
| Anesthetized cats | Intracisternal | No effect on heart rate alone, but accentuation of reflex bradycardia with a beta-blocker. | Central nervous system effects | nih.gov |
| Anesthetized cats | Intravenous, intracerebroventricular, topical application to ventral medulla, microinjection into brain nuclei | Decreased arterial pressure via central action. Effect not altered by α1-receptor blockade but resembles that of 5-HT(1A) agonists. | Central 5-HT(1A) receptor agonism | nih.gov |
Toxicological Mechanistic Investigations (Excluding Acute/Chronic Toxicity Values)
Systemic Organ Impact Studies
Toxicological studies in experimental models have identified several systemic effects of this compound, particularly at higher doses. In feeding studies with rats, a decreased body weight gain was a noted criterion of toxicity. nih.gov
One of the more specific systemic impacts observed in preclinical studies is on the reproductive system of female rats. An inhibition of the estrus cycle has been reported, which was found to be a species-specific effect. nih.gov Despite this functional disturbance, studies have indicated that urapidil is not teratogenic, and the development and reproductive capacity of the subsequent (F1) generation were not affected. nih.gov
Interestingly, some research suggests a protective role for urapidil in certain models of organ injury. In studies of torsion/detorsion and ischemia-reperfusion injuries in the ovaries, testes, and kidneys, urapidil has been shown to reduce inflammatory responses and apoptosis. wikipedia.org The proposed mechanism for this protective effect is its antioxidant activity, which helps to mitigate tissue damage. wikipedia.org
Neurobehavioral Correlates in Experimental Models
Preclinical studies have revealed dose-dependent neurobehavioral effects of this compound. In mice and rats, single high doses have been observed to cause sedation. nih.gov At lethal doses, more severe neurobehavioral symptoms such as tremor and convulsions have been reported. nih.gov These symptoms were also used as a criterion for tolerance in repeated oral administration studies in both rats and dogs. nih.gov
Further investigation into the sedative action of urapidil in mice and rats has shown that it has a central sedative effect that can be interrupted by external stimuli at certain doses. nih.gov This characteristic distinguishes its sedative profile from that of other centrally acting drugs like chlorpromazine, diazepam, and clonidine. nih.gov It has been suggested that urapidil does not possess central dopamine-blocking properties, as it did not affect the conditioned avoidance response or amphetamine-induced gnawing in rats. nih.gov Additionally, its mechanism appears to differ from diazepam, as it does not inhibit spinal polysynaptic motor reflexes in decerebrated cats. nih.gov It is also noteworthy that changes in spontaneous and reactive behavior in rats were observed at doses that did not produce a hypotensive effect, suggesting these neurobehavioral effects are not solely a consequence of cardiovascular changes. nih.gov
Interactive Data Table: Toxicological Mechanistic Findings for this compound
| Area of Investigation | Experimental Model | Observed Effect | Proposed Mechanism/Correlate | Citation |
| Systemic Toxicity | Rats (feeding studies) | Decreased body weight gain | General toxicity marker | nih.gov |
| Reproductive System | Female Rats | Inhibition of the estrus cycle (species-specific) | Functional disturbance | nih.gov |
| Organ Protection | Rodent models of torsion/detorsion and ischemia-reperfusion | Reduction in inflammation and apoptosis in ovaries, testes, and kidneys | Antioxidant activity | wikipedia.org |
| Neurobehavioral Effects (High Dose) | Mice and Rats | Sedation | Central sedative action | nih.govnih.gov |
| Neurobehavioral Effects (Lethal Dose) | Mice and Rats | Tremor and convulsions | Central nervous system toxicity | nih.gov |
Pharmacogenomic and Personalized Medicine Perspectives
Genetic Polymorphisms Influencing Urapidil (B1196414) Hydrochloride Response
Inter-individual variability in the response to antihypertensive drugs can be partially attributed to genetic polymorphisms. ovid.com Although specific genetic markers for urapidil hydrochloride response have not been definitively identified, several candidate genes are of significant interest due to their role in the drug's mechanism of action and metabolism.
Serotonin (B10506) Receptor Polymorphisms: The 5-HT1A receptor, encoded by the HTR1A gene, is the other primary target of urapidil. A functional C(-1019)G polymorphism in the promoter region of this gene has been shown to affect receptor expression and has been implicated in the response to serotonergic drugs used in psychiatric disorders. oup.com It is plausible that this or other polymorphisms in HTR1A could influence the centrally mediated sympatholytic effects of urapidil, thereby contributing to variability in blood pressure reduction.
Metabolizing Enzyme Polymorphisms: Urapidil is metabolized in the liver, primarily by the cytochrome P450 enzyme system. The CYP2D6 gene is highly polymorphic, leading to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. nih.govnih.gov Polymorphisms in CYP2D6 have been shown to significantly impact the metabolism and clinical response of numerous cardiovascular drugs, including some beta-blockers. nih.govperiodikos.com.br Variations in CYP2D6 activity could therefore lead to altered plasma concentrations of urapidil, potentially affecting both its efficacy and safety profile.
| Gene | Polymorphism | Potential Impact on this compound Response |
| ADRA1A | Various SNPs | May alter the binding affinity and antagonist effect of urapidil at the α1-adrenoceptor, influencing its peripheral vasodilatory action. |
| HTR1A | C(-1019)G | Could affect the expression of 5-HT1A receptors, potentially modifying the central sympatholytic and anxiolytic effects of urapidil. oup.com |
| CYP2D6 | Various alleles | Could lead to variations in the metabolic clearance of urapidil, affecting its plasma concentration and, consequently, its therapeutic and adverse effects. nih.govnih.gov |
Biomarker Identification for Therapeutic Efficacy and Safety
The identification of reliable biomarkers is crucial for predicting therapeutic response and minimizing adverse effects. For this compound, biomarker research is still in its early stages, but several avenues are being explored.
Pharmacodynamic Biomarkers: Given urapidil's 5-HT1A receptor agonism, physiological changes associated with the activation of this receptor could serve as potential biomarkers. For instance, pupillography, which measures changes in pupil size, has been suggested as a non-invasive biomarker for the pharmacodynamic effects of 5-HT1A agonists. nih.gov Changes in hormone levels, such as cortisol and prolactin, which can be modulated by 5-HT1A receptor activation, might also be explored as potential indicators of drug activity. wikipedia.org
Metabolic Biomarkers: Therapeutic drug monitoring of urapidil and its metabolites in plasma could help in assessing patient adherence and identifying individuals with altered metabolism due to genetic factors or drug-drug interactions. Establishing a therapeutic window for urapidil plasma concentrations could be a valuable tool for personalizing therapy.
Cardiovascular Biomarkers: Beyond blood pressure monitoring, other cardiovascular parameters could serve as biomarkers for urapidil's efficacy. For example, improvements in markers of cardiac function, such as N-terminal pro-B-type natriuretic peptide (NT-proBNP), have been observed in patients treated with urapidil for acute heart failure, suggesting its potential as a biomarker in this context.
| Biomarker Type | Potential Biomarker | Relevance to this compound Therapy |
| Pharmacodynamic | Pupillometry | May reflect the central 5-HT1A agonistic activity of urapidil. nih.gov |
| Neuroendocrine markers (e.g., cortisol, prolactin) | Could indicate the degree of 5-HT1A receptor engagement. wikipedia.org | |
| Pharmacokinetic | Plasma concentrations of urapidil and its metabolites | Useful for assessing adherence, metabolism, and potential for toxicity. |
| Cardiovascular | NT-proBNP | May indicate improved cardiac function in specific patient populations, such as those with acute heart failure. |
Stratified Medicine Approaches for this compound Therapy
Stratified medicine aims to divide patients into subgroups who are more likely to respond to a particular treatment or are at a higher risk of adverse effects. For this compound, a stratified approach could be based on a combination of genetic and clinical factors.
Genotype-Guided Therapy: In the future, patients could be genotyped for key polymorphisms in genes such as ADRA1A, HTR1A, and CYP2D6 prior to initiating urapidil therapy. For example, individuals identified as CYP2D6 poor metabolizers might receive a lower starting dose to avoid potential toxicity, while ultrarapid metabolizers might require a higher dose for optimal efficacy. Similarly, the presence of specific ADRA1A or HTR1A variants could guide the selection of urapidil over other antihypertensive agents.
Phenotype-Guided Therapy: A patient's clinical characteristics could also be used to stratify treatment. For instance, hypertensive patients with comorbid conditions such as benign prostatic hyperplasia might be particularly good candidates for urapidil, given the beneficial effects of α1-blockade on lower urinary tract symptoms. nih.gov Furthermore, patients with a significant anxiety component to their hypertension might derive extra benefit from urapidil's 5-HT1A agonistic properties.
The development of stratified medicine approaches for this compound therapy will require further research to validate the clinical utility of potential genetic and other biomarkers. Prospective clinical trials that incorporate pharmacogenomic and biomarker assessments will be essential to translate these concepts into clinical practice and realize the full potential of personalized medicine in the management of hypertension.
Drug Interaction Studies with Urapidil Hydrochloride
Pharmacodynamic Interaction Mechanisms with Concomitant Medications
Pharmacodynamic interactions occur when concurrently administered drugs have additive, synergistic, or antagonistic effects at the site of action. For urapidil (B1196414) hydrochloride, these interactions primarily involve an augmentation of its antihypertensive effects or an enhancement of its effects on the central nervous system.
The primary pharmacodynamic effect of urapidil hydrochloride is the lowering of blood pressure. When co-administered with other agents that also reduce blood pressure, an additive or synergistic hypotensive effect can be anticipated. This is a common and often intentional interaction in the management of hypertension, where combination therapy is frequently employed to achieve target blood pressure levels.
Clinical observations and studies have highlighted several classes of drugs that can potentiate the antihypertensive action of urapidil:
Other Antihypertensive Agents: Concurrent use of urapidil with other classes of antihypertensive drugs, such as beta-blockers and thiazide diuretics, is an effective therapeutic strategy. nih.gov This combination can lead to a more significant reduction in blood pressure than monotherapy alone.
Alpha-receptor Blockers: The antihypertensive effect of urapidil can be exacerbated when administered with other alpha-receptor blockers. rxreasoner.com
Vasodilators: Co-administration with vasodilators can also lead to an enhanced hypotensive effect. rxreasoner.com
ACE Inhibitors: While combination therapy with ACE inhibitors is not currently recommended due to a lack of adequate experience, the potential for an augmented antihypertensive response exists. rxreasoner.com
The following table summarizes the outcomes of studies investigating the combination of urapidil with other antihypertensive agents.
| Co-administered Drug Class | Outcome of Interaction |
| Beta-blockers | Effective in producing significant reductions in blood pressure. |
| Thiazide Diuretics | Effective in producing significant reductions in blood pressure. nih.gov |
| Other Alpha-receptor Blockers | Exacerbated antihypertensive action. rxreasoner.com |
| Vasodilators | Enhanced blood pressure-lowering effect. rxreasoner.com |
This compound exhibits effects on the central nervous system. Animal studies have indicated a central sedative action. drugbank.com Consequently, when taken with other substances that depress the central nervous system (CNS), there is a potential for an amplified effect.
Alcohol: The consumption of alcohol can exacerbate the blood pressure-lowering effects of urapidil. rxreasoner.com
Baclofen: The combination of urapidil with baclofen, a muscle relaxant with CNS depressant properties, may lead to an increased antihypertensive effect and should be approached with caution. rxreasoner.comnih.gov
Pharmacokinetic Interaction Mechanisms
Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by another substance. These interactions can lead to changes in the plasma concentration of this compound or the co-administered drug, thereby affecting their efficacy and safety profiles.
This compound undergoes extensive metabolism in the liver, primarily through hydroxylation on the phenyl ring and O-demethylation, to produce metabolites with significantly lower antihypertensive activity. nih.govnih.gov This hepatic metabolism is a key site for potential drug interactions.
One notable interaction involves the H2-receptor antagonist, cimetidine (B194882). Cimetidine is a known inhibitor of various hepatic microsomal enzymes. When administered concomitantly with urapidil, cimetidine inhibits its metabolism. rxreasoner.com This inhibition can lead to an increase in the serum concentration of urapidil by approximately 15%. rxreasoner.com This finding underscores the role of the hepatic enzyme system in the clearance of urapidil and the potential for clinically significant interactions with enzyme inhibitors.
The following table details the interaction between urapidil and cimetidine.
| Interacting Drug | Mechanism of Interaction | Effect on Urapidil |
| Cimetidine | Inhibition of hepatic metabolism. rxreasoner.com | Increase in serum concentration by approximately 15%. rxreasoner.com |
The available research on the influence of this compound on the absorption and elimination of other drugs is limited.
Absorption: A study investigating the potential interaction between urapidil and digoxin (B3395198), a cardiac glycoside, found that concomitant administration of urapidil did not alter the absorption characteristics (Cmax and tmax) or the relative bioavailability of digoxin at steady-state. This suggests that urapidil does not significantly impact the absorption of digoxin.
Elimination: Research into the effects of urapidil on renal function indicates that it does not impair renal function. nih.gov A specific study on renal hemodynamics and sodium excretory capacity in patients with essential hypertension found that urapidil did not affect the sodium excretory capacity of the kidney under the tested conditions. While this provides some insight into its renal effects, more extensive studies are needed to fully understand its influence on the renal elimination of other drugs.
Further research is required to comprehensively evaluate the potential of this compound to affect the absorption and elimination of a wider range of co-administered medications.
Bioanalytical Methodologies for Urapidil Hydrochloride Research
Chromatographic Techniques for Quantitative Analysis in Biological Matrices
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the quantitative analysis of Urapidil (B1196414) hydrochloride in biological samples. Its ability to separate the analyte from complex matrix components ensures high specificity and accuracy.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Table 1: HPLC Method Parameters and Validation Data for Urapidil Hydrochloride Analysis
| Parameter | Details |
|---|---|
| Chromatographic Column | Inertsil ODS, 4.6 mm × 250 mm, 5 µm |
| Mobile Phase | Acetonitrile: 50 mM Ammonium (B1175870) Dihydrogen Phosphate: Triethanolamine (B1662121) (25:75:0.5, v/v), pH 5.5 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Linearity Range | 10 - 160 µg/mL |
| Correlation Coefficient (r²) | 0.9997 |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 2.0% |
| Mean Recovery | 99.16% - 100.04% |
| Limit of Detection (LOD) | 0.033 µg/mL |
| Limit of Quantification (LOQ) | 0.10 µg/mL |
Spectroscopic and Other Advanced Analytical Approaches
Alongside chromatographic methods, spectroscopic and electrochemical techniques offer alternative or complementary approaches for the quantification of this compound. These methods can provide high sensitivity and may not require extensive sample preparation.
Fluorescence Spectrophotometry Applications
Fluorescence spectrophotometry is a highly sensitive analytical technique that can be applied to the determination of fluorescent compounds. While specific studies detailing a validated spectrofluorimetric method for the direct analysis of this compound are not extensively documented in the readily available literature, the principles of this technique are well-established for other pharmaceutical compounds. ekb.egekb.eg
The application of fluorescence spectrophotometry can be based on the native fluorescence of the analyte or through the formation of a fluorescent derivative. ekb.egnih.gov For compounds that exhibit native fluorescence, the method involves measuring the emission intensity at a specific wavelength after excitation at another specific wavelength. ekb.egnih.gov The fluorescence intensity is directly proportional to the concentration of the compound over a certain range. ekb.eg
In cases where the native fluorescence is weak or absent, derivatization with a fluorogenic agent can be employed to form a highly fluorescent product. ekb.eg The reaction conditions, including pH, temperature, and reagent concentration, are optimized to ensure a stable and reproducible fluorescent signal. The method is then validated for parameters such as linearity, sensitivity, precision, and accuracy. ekb.egekb.eg For instance, a spectrofluorimetric method developed for another amine-containing drug demonstrated a linear range of 25-1500 ng/mL with a detection limit of 8 ng/mL. ekb.eg
Voltammetric Analysis Techniques
Voltammetric methods provide a sensitive and cost-effective approach for the determination of electroactive compounds like Urapidil. The voltammetric behavior of Urapidil has been investigated, revealing an irreversible oxidation peak, which forms the basis for its quantitative analysis. nih.gov
One study utilized a multi-wall carbon nanotube paste electrode (MWNT-PE) to investigate the electrochemical oxidation of Urapidil. nih.gov In a Britton-Robinson buffer at pH 6.8, an irreversible oxidation peak was observed at 0.62V (versus a Saturated Calomel Electrode). nih.gov The study concluded that the oxidation of Urapidil is a two-electron and two-proton process with adsorption characteristics. nih.gov
A differential pulse voltammetric method was subsequently developed and proposed for the determination of Urapidil. nih.gov The peak current of the oxidation peak was found to be linearly proportional to the concentration of Urapidil over a range of 5.0 x 10⁻⁸ to 2.0 x 10⁻⁶ mol/L, with an open-circuit accumulation time of 60 seconds. nih.gov This method demonstrated a low detection limit of 3.8 x 10⁻⁸ mol/L, highlighting its high sensitivity. nih.gov This technique was successfully applied to the determination of Urapidil in tablet formulations. nih.gov
Table 2: Voltammetric Analysis of Urapidil
| Parameter | Details |
|---|---|
| Electrode | Multi-wall carbon nanotube paste electrode (MWNT-PE) |
| Technique | Differential Pulse Voltammetry |
| Buffer | Britton-Robinson buffer (pH 6.8) |
| Oxidation Peak Potential | 0.62 V (vs. SCE) |
| Linear Range | 5.0 x 10⁻⁸ to 2.0 x 10⁻⁶ mol/L |
| Detection Limit | 3.8 x 10⁻⁸ mol/L |
Future Directions and Emerging Research Avenues for Urapidil Hydrochloride
Exploration of Novel Molecular Targets and Pathways
Beyond its established effects on α1-adrenergic and 5-HT1A receptors, emerging research suggests that urapidil (B1196414) hydrochloride influences a variety of other molecular pathways, pointing towards a more complex pharmacological profile. These investigations are uncovering potential anti-inflammatory, antioxidant, and anti-apoptotic properties, which could broaden its therapeutic applications.
Recent studies have highlighted the neuroprotective effects of urapidil, which appear to be mediated through the regulation of several key molecular players. In models of traumatic brain injury (TBI), urapidil treatment has been shown to significantly decrease the expression of hypoxia-inducible factor-1 alpha (HIF1α), BCL2-interacting protein 3-like (BNIP3L), and high mobility group box 1 (HMGB1). nih.gov HIF1α is a critical regulator of the cellular response to hypoxia and is implicated in neuroinflammation and apoptotic cell death. BNIP3L is involved in mitochondrial dysfunction and programmed cell death, while HMGB1 is a potent pro-inflammatory mediator. By downregulating these markers, urapidil may interrupt the secondary injury cascade that follows traumatic brain injury.
Further evidence of its anti-inflammatory and anti-apoptotic action comes from the observed reduction in tumor necrosis factor-alpha (TNF-α) and caspase-3 (Cas-3) expression in response to urapidil treatment in a TBI model. nih.gov TNF-α is a key cytokine involved in systemic inflammation, and caspase-3 is a critical executioner of apoptosis.
The antioxidant properties of urapidil are also a significant area of investigation. In experimental models of ischemia-reperfusion injury, urapidil has demonstrated the ability to modulate oxidative stress. Specifically, it has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activity of superoxide (B77818) dismutase (SOD), a crucial antioxidant enzyme. nih.gov
Repurposing and Novel Therapeutic Indications Research
The expanding understanding of urapidil hydrochloride's molecular interactions has spurred research into its potential use in conditions other than hypertension. This repurposing research is focused on leveraging its neuroprotective and organ-protective effects.
Neuroprotection: Preclinical studies have provided compelling evidence for the neuroprotective potential of urapidil. In a rat model of traumatic brain injury, urapidil demonstrated tissue-protective effects by targeting inflammation, oxidative stress, and apoptosis. nih.gov Furthermore, in experimental cerebral ischemia-reperfusion injury, while urapidil alone showed some benefit, its combination with resveratrol (B1683913) resulted in a more pronounced antioxidant, anti-apoptotic, and anti-inflammatory effect, suggesting a synergistic neuroprotective action. nih.govresearchgate.net These findings indicate a potential role for urapidil in the management of acute neurological insults.
Organ Protection: Beyond the central nervous system, research suggests that urapidil may offer protective benefits to other organs. Its use in the preoperative management of pheochromocytoma, a rare catecholamine-secreting tumor, is an area of active investigation. The short elimination half-life of urapidil makes it a potentially safer option for controlling hypertensive surges during surgery and may help prevent post-resection hypotension. nih.gov Clinical experience suggests that intravenous urapidil is a safe and effective option for the perioperative management of pheochromocytoma. nih.gov
The table below summarizes the key findings from preclinical studies on the neuroprotective effects of urapidil.
| Model | Intervention | Key Findings | Reference |
| Traumatic Brain Injury (Rat) | Urapidil (0.5 mg/kg and 5 mg/kg) | Decreased expression of BNIP3L, HMGB1, HIF1α, TNF-α, and Cas-3. Elevated total antioxidant status (TAS) levels. | nih.gov |
| Cerebral Ischemia-Reperfusion (Rat) | Urapidil and Resveratrol (alone and in combination) | Combined treatment showed superior antioxidant, anti-apoptotic, and anti-inflammatory effects compared to either drug alone. | nih.govresearchgate.net |
Advanced Preclinical Models for Mechanistic Elucidation
To gain a deeper understanding of the multifaceted mechanisms of this compound, researchers are looking towards advanced preclinical models. While traditional animal models, such as rats and cats, and in vitro preparations like isolated rat aorta have been instrumental in defining its primary pharmacological actions, more sophisticated models are needed to explore its novel molecular targets and pathways.
The use of genetically modified animal models could provide significant insights. For instance, knockout or transgenic models for specific receptors or signaling molecules implicated in urapidil's action could help to precisely define their role.
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant in vitro environment compared to traditional 2D cultures. These models can better mimic the complex cell-cell and cell-matrix interactions that occur in vivo. Although specific studies utilizing these advanced models for urapidil research are not yet widely reported, their application holds considerable promise. For example, neuronal spheroids or brain organoids could be used to further investigate the neuroprotective mechanisms of urapidil in a human-relevant context. Similarly, vascular organoids could be employed to study its effects on endothelial function and vascular remodeling in greater detail.
Long-Term Outcome Studies and Real-World Evidence Generation
While randomized controlled trials (RCTs) are the gold standard for establishing efficacy, long-term outcome studies and the generation of real-world evidence are crucial for understanding the effectiveness and safety of this compound in routine clinical practice.
Several studies have provided insights into the long-term use of urapidil for hypertension. A meta-analysis of seven randomized controlled trials compared the clinical safety and efficacy of urapidil with nitroglycerin in hypertensive patients with acute heart failure. The results indicated that urapidil treatment was associated with better clinical safety features. dovepress.com Specifically, after 7 days of treatment, the urapidil group showed significant improvements in several cardiac function parameters compared to the nitroglycerin group.
The table below presents a summary of the findings from the meta-analysis comparing urapidil and nitroglycerin in patients with acute heart failure.
| Parameter | Urapidil Group (7 days) | Nitroglycerin Group (7 days) | p-value | Reference |
| Systolic Blood Pressure | Significantly lower | Higher | <0.05 | dovepress.com |
| N-terminal pro-B-type natriuretic peptide (NT-proBNP) | Significantly lower | Higher | <0.05 | dovepress.com |
| Left Ventricular Ejection Fraction (LVEF) | Significantly improved | Less improvement | <0.05 | dovepress.com |
| Left Ventricular End-Diastolic Volume (LVEDV) | Significantly reduced | Less reduction | <0.05 | dovepress.com |
| Cardiac Index (CI) | Significantly improved | Less improvement | <0.05 | dovepress.com |
| Alanine Aminotransferase (ALT) | Significantly lower | Higher | <0.05 | dovepress.com |
| Aspartate Aminotransferase (AST) | Significantly lower | Higher | <0.05 | dovepress.com |
| Health Complications | Fewer | More | <0.05 | dovepress.com |
Observational studies and the analysis of patient registries can provide valuable real-world data on the long-term effectiveness of urapidil in managing hypertension and its potential impact on cardiovascular morbidity and mortality. These studies can also help to identify patient populations that may derive the most benefit from urapidil therapy and can provide further insights into its safety profile in a broader patient population over extended periods. The use of urapidil in specific clinical scenarios, such as hypertensive crises and pre-eclampsia, has also been documented, contributing to the body of real-world evidence supporting its clinical utility.
Q & A
Q. What experimental models are commonly used to investigate the antihypertensive mechanism of urapidil hydrochloride?
this compound is studied using both in vivo and in vitro models. For in vivo studies, normotensive or hypertensive rodent models (e.g., spontaneously hypertensive rats) are employed to assess blood pressure modulation via tail-cuff or telemetric methods . In vitro receptor binding assays, such as radioligand displacement studies with α1-adrenoceptors and 5-HT1A receptors, quantify affinity and selectivity . Functional assays (e.g., isolated aortic ring contraction) validate antagonism/agonism activity .
Q. How is receptor selectivity (α1-adrenoceptor vs. 5-HT1A) determined for this compound?
Receptor selectivity is evaluated using competitive binding assays with tritiated ligands (e.g., prazosin for α1-adrenoceptors and 8-OH-DPAT for 5-HT1A). IC₅₀ values are calculated, and selectivity ratios (α1/5-HT1A) are compared. Functional assays, such as measuring cAMP levels in transfected cells, further confirm agonist/antagonist activity .
Q. What are the standard protocols for characterizing this compound’s purity and stability in preclinical formulations?
High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, mobile phase: acetonitrile-phosphate buffer) is used for purity analysis. Accelerated stability studies (40°C/75% relative humidity for 6 months) assess degradation under stress conditions. Pharmacopeial guidelines (e.g., USP) recommend testing for related substances and degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictory data on urapidil’s off-target effects in complex biological systems?
Contradictions may arise from differences in assay conditions (e.g., species-specific receptor isoforms, buffer composition). A systematic approach includes:
- Comparative profiling : Screen against panels of receptors/enzymes (e.g., Eurofins Cerep panels) to identify off-target interactions .
- Pathway analysis : Use transcriptomics/proteomics to map downstream signaling cascades (e.g., MAPK/ERK for 5-HT1A) .
- Computational modeling : Predict binding modes using molecular docking (e.g., AutoDock Vina) to explain selectivity discrepancies .
Q. What methodological improvements can optimize the synthesis of this compound for high-yield, scalable production?
Recent studies highlight:
- Stepwise purification : Recrystallization from ethanol/water mixtures improves yield (reported ≥98% purity) .
- Green chemistry : Substitute toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) in intermediate steps .
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion and reduces byproducts .
Q. How should researchers design experiments to assess urapidil’s role in mitochondrial function and oxidative stress?
- Mitochondrial isolation : Treat primary cells (e.g., erythroblasts) with urapidil and measure ROS levels via fluorescent probes (e.g., MitoSOX Red) .
- Mitophagy assays : Use LC3-II/LC3-I ratio analysis (Western blot) or mt-Keima reporters to quantify mitochondrial clearance .
- Respirometry : Evaluate oxygen consumption rates (OCR) using Seahorse XF analyzers to assess electron transport chain activity .
Data Interpretation and Reproducibility
Q. What factors contribute to variability in urapidil’s pharmacokinetic (PK) data across species?
Key factors include:
- Metabolic enzyme differences : Cytochrome P450 (CYP) isoform expression (e.g., CYP2D6 in humans vs. CYP2C11 in rats) .
- Plasma protein binding : Species-specific albumin affinity alters free drug concentration .
- Dosing regimens : Adjust for allometric scaling (body surface area) when translating rodent-to-human PK .
Q. How can researchers ensure reproducibility in receptor binding assays for this compound?
- Standardize buffers : Use consistent ionic strength (e.g., 50 mM Tris-HCl, pH 7.4) to minimize pH-dependent binding artifacts .
- Validate ligand stability : Pre-test radioligands for degradation (e.g., thin-layer chromatography) .
- Blind analysis : Assign independent teams for data collection/analysis to reduce bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
